molecular formula C13H12N2O3 B13784423 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde

2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde

Cat. No.: B13784423
M. Wt: 244.25 g/mol
InChI Key: XBOYQUYWCCQBHA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde is an organic compound with the molecular formula C13H12N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde typically involves the condensation of 2-nitrobenzaldehyde with 2,5-dimethylpyrrole. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can also participate in binding interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

  • 2,5-Dimethyl-1-(3-nitrophenyl)pyrrole-3-carbaldehyde
  • 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
  • 2,5-Dimethyl-1-(2,4-dinitrophenyl)pyrrole-3-carbaldehyde

Comparison: Compared to its analogs, 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The specific positioning of substituents can affect the compound’s electronic properties, steric interactions, and overall stability .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C13H12N2O3/c1-9-7-11(8-16)10(2)14(9)12-5-3-4-6-13(12)15(17)18/h3-8H,1-2H3

InChI Key

XBOYQUYWCCQBHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2[N+](=O)[O-])C)C=O

Origin of Product

United States

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